molecular formula C9H16N4O2S B2522408 5-(Dimethylsulfamoylamino)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine CAS No. 2034588-59-3

5-(Dimethylsulfamoylamino)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine

Cat. No. B2522408
CAS RN: 2034588-59-3
M. Wt: 244.31
InChI Key: MVWJAQDICZHAAS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of novel pyrazolo[1,5-a]pyridine derivatives has been explored in recent studies. One approach involved the synthesis of 5-((5-substituted-1H-1,2,4-triazol-3-yl)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridines using thienopyridine hydrazide and substituted aromatic nitriles with 4-dimethylaminopyridine (DMAP) as a catalyst under microwave irradiation . Another study reported the synthesis of new pyrazolo[3,4-b]pyridines through the reaction of 5-amino-1-aryl-3-methylpyrazoles with β-dimethylaminopropiophenones in pyridine, followed by the treatment with N-bromosuccinimide to form pyrazolo[3,4-b]pyridines . Additionally, a Diels-Alder reaction involving 5-amino-1-(p-toluenesulfonyl)pyrazole-4-carbonitrile with dimethyl acetylenedicarboxylate in the presence of potassium carbonate in dimethyl sulfoxide led to the formation of dimethyl 2-(p-toluenesulfonylamino)-3-cyano-4-imino-1,4-dihydropyridine-5,6-dicarboxylate, showcasing a pyrazole ring serving as the diene in a [4 + 2] cycloaddition reaction .

Molecular Structure Analysis

The molecular structures of the synthesized pyrazolo[1,5-a]pyridine derivatives were elucidated using various techniques. In one study, the structure of 4,5-dihydropyrazolo[3,4-b]pyridines was determined based on NMR measurements and X-ray diffraction . The X-ray crystallography method was also employed to irrefutably establish the structure of the product from the Diels-Alder reaction, which involved a rearrangement of the p-toluenesulfonylamino group into the 2-position of the pyridine ring .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[1,5-a]pyridine derivatives are characterized by their complexity and the use of various reagents and catalysts. The reaction of 5-aminopyrazoles with β-dimethylaminopropiophenones is one such example, leading to the formation of pyrazolo[3,4-b]pyridines . The Diels-Alder reaction, as another example, demonstrates the versatility of pyrazole rings in cycloaddition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were analyzed to assess their potential as antifungal agents. The in vitro antifungal activity was evaluated, with one compound showing potent activity against Candida albicans, surpassing the standard miconazole . ADMET properties were also analyzed, indicating good drug-like properties for the synthesized compounds . These findings suggest that the pyrazolo[1,5-a]pyridine derivatives have promising characteristics for further optimization and development as antifungal agents.

Scientific Research Applications

Synthesis and Catalytic Applications

The importance of hybrid catalysts in synthesizing 5H-pyrano[2,3-d]pyrimidine scaffolds highlights the broader synthetic applications of pyrazolo and pyridine derivatives. These compounds serve as key precursors in medicinal and pharmaceutical industries due to their bioavailability and broad applicability. Various synthetic pathways utilize diversified hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, to develop substituted derivatives through one-pot multicomponent reactions. Such advancements attract global researchers to utilize catalytic applications for developing lead molecules (Parmar, Vala, & Patel, 2023).

Medicinal Chemistry

In medicinal chemistry, pyrazolo[1,5-a]pyrimidine scaffold emerges as a privileged heterocycle in drug discovery, displaying a wide range of medicinal properties such as anticancer, anti-inflammatory, and anti-infectious activities. Its structural and activity relationship studies offer vast potential for medicinal chemists to exploit this scaffold in developing new drug candidates. The synthetic strategies and significant biological properties associated with these derivatives highlight the scaffold's utility in medicinal chemistry (Cherukupalli et al., 2017).

Therapeutic Applications

Exploring the therapeutic applications of pyrazolines emphasizes the diverse biological properties of nitrogen-containing five-membered ring heterocyclic compounds, including antimicrobial, anti-inflammatory, and anticancer activities. These derivatives have shown potential in various pharmacological effects, underscoring the importance of pyrazoline derivatives in therapeutic applications and the need for further exploration and development of new compounds with enhanced activity and selectivity (Shaaban, Mayhoub, & Farag, 2012).

Supramolecular Chemistry

The development of supramolecular capsules derived from calixpyrrole scaffolds illustrates the innovative use of pyrrole-based compounds in constructing molecular capsules. Calix[4]pyrroles, due to their synthesis simplicity and structural analogy to calix[4]arenes, play a crucial role in the self-assembly of supramolecular structures. These capsules, formed through various interactions, highlight the versatility of pyrrole derivatives in supramolecular chemistry and their potential in creating functionalized interiors for specific applications (Ballester, 2011).

Mechanism of Action

The mechanism of action of imidazopyridines can vary widely depending on their specific structure and the target they interact with . Some imidazopyridines have been found to exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Safety and Hazards

Like many chemical compounds, imidazopyridines require careful handling and use . Acute exposure can cause irritation to the skin, eyes, and respiratory tract .

Future Directions

Imidazopyridines are recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They continue to be a focus of research for the development of new drugs, particularly for the treatment of diseases such as tuberculosis .

properties

IUPAC Name

5-(dimethylsulfamoylamino)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O2S/c1-12(2)16(14,15)11-8-4-6-13-9(7-8)3-5-10-13/h3,5,8,11H,4,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWJAQDICZHAAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NC1CCN2C(=CC=N2)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Dimethylsulfamoylamino)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine

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